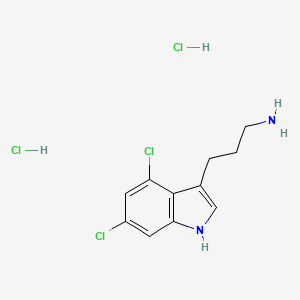![molecular formula C16H12N2O B13151916 6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
6-Phenyl-[2,2'-bipyridin]-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-[2,2’-bipyridin]-4(1H)-one is a heterocyclic compound that features a bipyridine core with a phenyl substituent at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one typically involves cyclometallation reactions. One common method includes the reaction of 6-phenyl-2,2’-bipyridine with metal complexes such as ruthenium(II), rhodium(II), platinum(II), palladium(II), and gold(III) . The reaction conditions often involve the use of solvents like dichloromethane and the presence of ligands to stabilize the metal complexes.
Industrial Production Methods
While specific industrial production methods for 6-Phenyl-[2,2’-bipyridin]-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-[2,2’-bipyridin]-4(1H)-one undergoes various chemical reactions, including:
Cyclometallation: Formation of metallated complexes with metals like ruthenium, rhodium, platinum, palladium, and gold.
Substitution Reactions: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Cyclometallation: Reagents include metal complexes (e.g., RuCl2, RhCl3) and solvents like dichloromethane.
Substitution Reactions: Reagents such as halides or other nucleophiles can be used under mild conditions.
Major Products Formed
Metallated Complexes: These complexes exhibit unique properties such as solvatochromism and ionochromism.
Substituted Bipyridines: Products with various functional groups attached to the bipyridine core.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-[2,2’-bipyridin]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug design and development due to its ability to form stable complexes with metals.
Industry: Utilized in materials science for the development of luminescent materials and sensors.
Wirkmechanismus
The mechanism by which 6-Phenyl-[2,2’-bipyridin]-4(1H)-one exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties due to metal-ligand interactions. The molecular targets and pathways involved include:
Metal Coordination: The bipyridine core coordinates with metal ions, stabilizing them and altering their reactivity.
Electronic Transitions: The phenyl substituent can influence the electronic properties of the bipyridine core, leading to changes in absorption and emission spectra.
Vergleich Mit ähnlichen Verbindungen
6-Phenyl-[2,2’-bipyridin]-4(1H)-one can be compared with other bipyridine derivatives:
2,2’-Bipyridine: Lacks the phenyl substituent, resulting in different electronic properties.
1,10-Phenanthroline: Another common ligand with a similar structure but different coordination chemistry.
6-Phenyl-2,2’-bipyridine: Similar structure but without the ketone group, leading to different reactivity and applications.
These comparisons highlight the unique properties of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one, particularly its ability to form stable and versatile metal complexes.
Eigenschaften
Molekularformel |
C16H12N2O |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-phenyl-6-pyridin-2-yl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-13-10-15(12-6-2-1-3-7-12)18-16(11-13)14-8-4-5-9-17-14/h1-11H,(H,18,19) |
InChI-Schlüssel |
HCPYBVMDHBBWII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)




![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)





![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
